molecular formula C18H17NO3 B5854861 methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate

methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate

Cat. No. B5854861
M. Wt: 295.3 g/mol
InChI Key: KSGWZYYPPNPGII-KPKJPENVSA-N
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Description

Methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate, also known as MAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is an organic molecule that has been extensively studied for its potential use in cancer treatment. In

Mechanism of Action

The mechanism of action of methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate involves its ability to inhibit the activity of enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately, the death of cancer cells. methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate has been shown to have low toxicity and is well-tolerated in animal studies. It has also been shown to have a low affinity for plasma proteins, which may contribute to its ability to penetrate cancer cells. methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate has been shown to induce oxidative stress in cancer cells, leading to the activation of cellular signaling pathways that promote cell death.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate in lab experiments include its low toxicity and its potential use in cancer treatment. However, methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate is a synthetic compound that may not accurately mimic the effects of natural compounds found in living organisms. Additionally, the synthesis method of methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate is complex and may be difficult to reproduce in large quantities.

Future Directions

There are several future directions for the study of methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of the combination of methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate with other compounds to enhance its anticancer activity. Additionally, the use of methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate in combination with other cancer treatments, such as chemotherapy and radiation therapy, should be explored. Finally, the study of the potential use of methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, should be investigated.
Conclusion
In conclusion, methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate is a synthetic compound that has shown promise in the field of medicinal chemistry. Its potential use in cancer treatment and photodynamic therapy has been extensively studied. The synthesis method of methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate is complex, and there are advantages and limitations to its use in lab experiments. However, the study of methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate's mechanism of action, biochemical and physiological effects, and future directions is crucial for the development of new cancer treatments and the advancement of medicinal chemistry.

Synthesis Methods

The synthesis of methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate involves a multistep process that begins with the reaction of 4-aminobenzoic acid with acetic anhydride to form N-acetyl-4-aminobenzoic acid. This compound is then reacted with 4-methylcinnamoyl chloride to form the intermediate, 4-{[3-(4-methylphenyl)acryloyl]amino}benzoic acid. Finally, the intermediate is esterified with methanol to produce methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate.

Scientific Research Applications

Methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment that uses light to activate a photosensitizing agent to kill cancer cells.

properties

IUPAC Name

methyl 4-[[(E)-3-(4-methylphenyl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-13-3-5-14(6-4-13)7-12-17(20)19-16-10-8-15(9-11-16)18(21)22-2/h3-12H,1-2H3,(H,19,20)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGWZYYPPNPGII-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-{[(2E)-3-(4-methylphenyl)prop-2-enoyl]amino}benzoate

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